molecular formula C19H23F3N4OS B2956594 2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034556-49-3

2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2956594
CAS No.: 2034556-49-3
M. Wt: 412.48
InChI Key: WNEYEZTZLCAKMS-UHFFFAOYSA-N
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Description

This compound features a unique structural architecture combining a phenylthioether moiety (substituted with an isopropyl group), an acetamide linker, and a trifluoromethylated tetrahydrotriazolopyridine core.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4OS/c1-12(2)28-15-6-3-13(4-7-15)9-18(27)23-10-17-25-24-16-8-5-14(11-26(16)17)19(20,21)22/h3-4,6-7,12,14H,5,8-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEYEZTZLCAKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22F3N5OSC_{21}H_{22}F_3N_5OS, with a molecular weight of approximately 466.29 g/mol. The presence of various functional groups such as the isopropylthio and trifluoromethyl moieties contributes to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit Polo-like kinase 1 (Plk1), an important target in cancer therapy due to its role in cell division and proliferation. In vitro assays demonstrated that the compound effectively induced mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363, with IC50 values in the low micromolar range (approximately 4.4 μM) .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa4.4Plk1 inhibition
L3635.0Induction of apoptosis

Neuroprotective Effects

The compound also exhibits neuroprotective properties by acting as a selective antagonist to the neurokinin-3 receptor (NK-3). This mechanism is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promising anti-inflammatory activity in preclinical models. It was observed to reduce pro-inflammatory cytokine levels in vitro, which could be beneficial for conditions characterized by chronic inflammation .

Study on Cancer Cell Lines

A comprehensive study investigated the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation. The study emphasized the structure-activity relationship (SAR) that enhances cellular permeability and potency against Plk1 .

Neurokinin Receptor Antagonism

Another study focused on the antagonistic effects on NK-3 receptors. The findings suggested that this compound could modulate neurotransmitter release and provide neuroprotective effects against excitotoxicity in neuronal cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Acetamide Motifs

  • N-(4-Chloro-3-Fluorophenyl)-2-((6-(4-Ethoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Thio)Acetamide () :

    • Key Differences : Replaces the tetrahydrotriazolopyridine core with a triazolo[4,3-b]pyridazin ring and introduces a 4-ethoxyphenyl group. The thioether linkage is retained but connected to a pyridazin system.
    • Impact : The pyridazin ring may alter electronic properties and binding kinetics compared to the partially saturated triazolopyridine in the target compound. The ethoxy group could influence solubility and metabolic pathways .
  • 2-[(6R)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6H-Thieno[3,2-f][1,2,4]Triazolo[4,3-a][1,4]Diazepin-6-yl]-N-(4-Hydroxyphenyl)Acetamide (): Key Differences: Incorporates a thieno-triazolodiazepine core and a 4-hydroxyphenyl group. The hydroxyl group enhances hydrophilicity, contrasting with the target’s isopropylthio group .

Trifluoromethyl-Containing Analogues

  • N-(3-Trifluoroacetyl-Indol-7-yl) Acetamides (): Key Similarities: Share acetamide and trifluoromethyl motifs. Key Differences: Utilize an indole scaffold instead of triazolopyridine. The trifluoroacetyl group may increase electrophilicity, influencing reactivity and stability.

Sulfur-Containing Analogues in Agrochemicals ()**:

  • Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyl[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Sulfonamide) :
    • Key Differences : Sulfonamide linker instead of acetamide and a triazolopyrimidine core.
    • Application : Used as a herbicide, highlighting the role of triazolo-heterocycles in agrochemical design. The target compound’s isopropylthio group may offer distinct steric or electronic advantages .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity (Reported) Reference
Target Compound Tetrahydrotriazolopyridine Isopropylthio, CF3 ~443 (estimated) N/A -
N-(4-Chloro-3-Fluorophenyl)-... () Triazolo[4,3-b]pyridazin 4-Ethoxyphenyl, thioether 457.9 Not specified
2-[(6R)-4-(4-Chlorophenyl)-... () Thieno-triazolodiazepine 4-Hydroxyphenyl, chloro ~580 (estimated) Not specified
N-(3-Trifluoroacetyl-Indol-7-yl)... () Indole Trifluoroacetyl ~350 (estimated) pLDH assay (antiparasitic?)
Flumetsulam () Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl ~325 Herbicidal

Notes and Limitations

  • The bioactivity and synthesis details for the target compound are inferred from structural analogs due to absent direct evidence.
  • The trifluoromethyl group and triazolo-heterocycle are recurring motifs in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, suggesting broad utility .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the triazolo-pyridine core. Key steps include:

  • Thioether formation : Reacting 4-mercaptophenyl derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropylthio group .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetamide moiety to the triazolo-pyridine scaffold .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity (>95%) .

Basic: How can the compound’s structure be validated experimentally?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., trifluoromethyl resonance at ~δ 120 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Single-crystal diffraction to resolve stereochemical ambiguities and confirm bond lengths/angles, as demonstrated for structurally related acetamide derivatives .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:
Yield optimization requires systematic parameter screening:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in forming the triazolo-pyridine core .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like DMAP accelerate amide coupling .
  • Temperature control : Low-temperature conditions (−20°C to 0°C) minimize side reactions during sensitive steps (e.g., trifluoromethyl group introduction) .

Advanced: How to address discrepancies between computational and experimental spectral data?

Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:

  • Dynamic NMR : Variable-temperature studies to detect conformational exchange broadening .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify misassigned peaks .
  • Re-purification : Re-crystallization or preparative HPLC to isolate trace impurities skewing spectral data .

Advanced: What in vitro models are suitable for evaluating biological activity?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins, given the compound’s triazolo-pyridine motif’s affinity for ATP-binding pockets .
  • Cell viability : Screen against cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, noting the trifluoromethyl group’s role in enhancing membrane permeability .
  • Metabolic stability : Liver microsome assays (human or rodent) to assess cytochrome P450-mediated degradation .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?

Answer:
The CF₃ group impacts:

  • Lipophilicity : Increases logP by ~1 unit, enhancing blood-brain barrier penetration (calculated via ClogP) .
  • Metabolic resistance : Reduces oxidative metabolism due to strong C-F bonds, as shown in microsomal stability studies of related triazolo-pyridines .
  • Electron-withdrawing effects : Modulates pKa of adjacent functional groups, affecting solubility and protein binding .

Advanced: What strategies resolve low reproducibility in biological assays?

Answer:
Address variability through:

  • Batch consistency : Ensure synthetic batches are >95% pure (HPLC) and characterized by identical spectral profiles .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Dose-response curves : Use at least 10 concentrations (0.1 nM–100 µM) to calculate robust IC₅₀ values .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:
Structure-activity relationship (SAR) strategies include:

  • Core modifications : Substitute the triazolo-pyridine with imidazo or pyrazolo analogs to probe binding pocket flexibility .
  • Substituent variation : Replace isopropylthio with cyclopropylthio or arylthio groups to assess steric/electronic effects .
  • Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions .

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